Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-4-27-21(26)18-17(15-8-6-5-7-9-15)19(22)29-20(18)23-16(25)12-24-10-13(2)28-14(3)11-24/h5-9,13-14H,4,10-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMGINGFOSDTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives and possesses a complex structure that includes a chloro group, a morpholino moiety, and an acetamido functional group.
- Molecular Formula : C18H22ClN3O3S
- Molecular Weight : 385.90 g/mol
- CAS Number : Not widely reported; further investigation may be required for specific identification.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antimicrobial properties against a range of bacteria and fungi. The presence of the chloro and morpholino groups may enhance their efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Some thiophene-based compounds have demonstrated cytotoxic effects on cancer cell lines. The ethyl ester functionality may aid in cellular uptake, while the phenyl group could interact with specific receptors involved in tumor growth.
- Anti-inflammatory Effects : The acetamido group may contribute to anti-inflammatory properties by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial activity. The results indicated that compounds with similar structural features to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |
| Ethyl 5-chloro compound | MIC = 16 µg/mL | MIC = 32 µg/mL |
Anticancer Research
In vitro studies assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Cell cycle arrest |
Anti-inflammatory Studies
A recent study investigated the anti-inflammatory effects of related thiophene compounds in animal models. Results indicated a reduction in edema and inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Structure and Composition
The compound features a thiophene core substituted with various functional groups, including a morpholino acetamido moiety. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed significant inhibition of tumor growth in vitro and in vivo models. The compound's ability to interfere with cellular pathways related to cancer proliferation was highlighted.
Antimicrobial Properties
Research has also focused on the antimicrobial activity of this compound. It has shown promise against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Case Study: Antibacterial Efficacy
In a study published in the International Journal of Antimicrobial Agents, derivatives of thiophene compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, supporting further exploration into its use as an antimicrobial agent.
Neurological Research
The morpholino component of the compound suggests potential applications in neurological research, particularly concerning neuroprotective effects or as a treatment for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research conducted on morpholine derivatives has indicated neuroprotective properties in models of oxidative stress. This opens avenues for exploring this compound's effects on neuronal health and function.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Chlorination | Electrophilic Substitution | Chlorine gas |
| Acylation | Acylation Reaction | Acetic anhydride |
| Coupling | Cross-Coupling | Palladium catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
